7-bromo-5-phenyl-4-(2-pyrrolidin-1-ylacetyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one
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Overview
Description
7-bromo-5-phenyl-4-(2-pyrrolidin-1-ylacetyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one is a useful research compound. Its molecular formula is C21H22BrN3O2 and its molecular weight is 428.33. The purity is usually 95%.
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Scientific Research Applications
Synthetic Aspects and Chemical Transformations
Benzodiazepines, including derivatives like 7-bromo-5-phenyl-4-[2-(pyrrolidin-1-yl)acetyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one, play a crucial role in the pharmaceutical industry due to their diverse biological activities such as anticonvulsion, anti-anxiety, sedation, and hypnotic effects. Research has extensively explored synthetic strategies for 1,4- and 1,5-benzodiazepines, highlighting the importance of developing novel and efficient methods for their synthesis, which could lead to the discovery of new biologically active molecules (Teli, Teli, Soni, Sahiba, & Agarwal, 2023).
Pharmacological and Biological Activities
The pharmacological profile of benzothiazepine derivatives, which share structural similarities with benzodiazepines, indicates a wide range of biological activities. These activities include acting as coronary vasodilators, tranquilizers, antidepressants, antihypertensives, and calcium channel blockers. Such research underscores the potential of benzodiazepine derivatives in developing new therapeutic agents with improved efficacy and safety profiles (Dighe, Vikhe, Tambe, Dighe, Dengale, & Dighe, 2015).
Potential Therapeutic Applications
The peripheral benzodiazepine receptor (PBR) has been identified as a promising therapeutic target for a variety of diseases. PBR's involvement in the regulation of apoptosis, cell proliferation, and immunomodulation, among other functions, suggests that specific ligands modulating PBR activity could have significant clinical benefits in managing diseases such as cancer, autoimmune disorders, infectious diseases, and neurodegenerative conditions (Galiègue, Tinel, & Casellas, 2003).
Environmental Impact and Ecotoxicity
The environmental occurrence and fate of benzodiazepines, including their transformation products during water treatment, represent an emerging area of research. Studies focusing on the detection of benzodiazepine derivatives in various water bodies and their removal efficiencies during water treatment processes highlight the need for comprehensive environmental management strategies to mitigate their potential ecotoxicological impacts (Kosjek, Perko, Zupanc, Zanoški Hren, Landeka Dragičević, Žigon, Kompare, & Heath, 2012).
Future Directions
Properties
IUPAC Name |
7-bromo-5-phenyl-4-(2-pyrrolidin-1-ylacetyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O2/c22-16-8-9-18-17(12-16)21(15-6-2-1-3-7-15)25(13-19(26)23-18)20(27)14-24-10-4-5-11-24/h1-3,6-9,12,21H,4-5,10-11,13-14H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSHTXRWYANCFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)N2CC(=O)NC3=C(C2C4=CC=CC=C4)C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.